molecular formula C11H11NO B8764572 3-Ethoxyisoquinoline

3-Ethoxyisoquinoline

Cat. No. B8764572
M. Wt: 173.21 g/mol
InChI Key: IZPZUGQJVNFYLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08513186B2

Procedure details

3-Chloroisoquinoline (3.0, 18 mmol) was dissolved in potassium ethoxide (24% in EtOH, 10.6 mL, 27 mmol) and heated to 150° C. in a sealed tube for 24 h. After cooling, the solvent was removed in vacuo and the residue treated with 1M HCl until the solution reaches a pH 3. Saturated NaHCO3 solution then added slowly to return the solution to pH 8 followed by extraction with CHCl3. The combined organics were washed with brine, dried over anhydrous MgSO4. The residue obtained from concentration in vacuo was purified by column chromatography on SiO2 (0-15% EtOAc, hex) to afford 1.5 g (48%) of 3-ethoxyisoquinoline. LCMS found 174.11 [M+H]+.
Quantity
18 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
10.6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2.[O-:12][CH2:13][CH3:14].[K+]>>[CH2:13]([O:12][C:2]1[N:3]=[CH:4][C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH3:14] |f:1.2|

Inputs

Step One
Name
Quantity
18 mmol
Type
reactant
Smiles
ClC=1N=CC2=CC=CC=C2C1
Name
potassium ethoxide
Quantity
10.6 mL
Type
reactant
Smiles
[O-]CC.[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue treated with 1M HCl until the solution
ADDITION
Type
ADDITION
Details
Saturated NaHCO3 solution then added slowly
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with CHCl3
WASH
Type
WASH
Details
The combined organics were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
CUSTOM
Type
CUSTOM
Details
The residue obtained from concentration in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography on SiO2 (0-15% EtOAc, hex)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC=1N=CC2=CC=CC=C2C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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